cis-3-Hexenoic acid
cis-3-Hexenoic acid
cis-Hex-3-enoic acid, also known as (3Z)-3-hexenoate or 6:1, N-3 cis, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. cis-Hex-3-enoic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). cis-Hex-3-enoic acid has been primarily detected in urine. Within the cell, cis-hex-3-enoic acid is primarily located in the cytoplasm and adiposome. cis-Hex-3-enoic acid can be converted into (Z)-hex-3-enoyl-CoA. Outside of the human body, cis-hex-3-enoic acid can be found in a number of food items such as red raspberry, burdock, alcoholic beverages, and cocoa and cocoa products. This makes cis-hex-3-enoic acid a potential biomarker for the consumption of these food products.
Cis-hex-3-enoic acid is a 3-hexenoic acid having the cis configuration.
Cis-hex-3-enoic acid is a 3-hexenoic acid having the cis configuration.
Brand Name:
Vulcanchem
CAS No.:
1775-43-5
VCID:
VC21215054
InChI:
InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3-
SMILES:
CCC=CCC(=O)O
Molecular Formula:
C6H10O2
Molecular Weight:
114.14 g/mol
cis-3-Hexenoic acid
CAS No.: 1775-43-5
Cat. No.: VC21215054
Molecular Formula: C6H10O2
Molecular Weight: 114.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | cis-Hex-3-enoic acid, also known as (3Z)-3-hexenoate or 6:1, N-3 cis, belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. cis-Hex-3-enoic acid exists as a liquid, soluble (in water), and a weakly acidic compound (based on its pKa). cis-Hex-3-enoic acid has been primarily detected in urine. Within the cell, cis-hex-3-enoic acid is primarily located in the cytoplasm and adiposome. cis-Hex-3-enoic acid can be converted into (Z)-hex-3-enoyl-CoA. Outside of the human body, cis-hex-3-enoic acid can be found in a number of food items such as red raspberry, burdock, alcoholic beverages, and cocoa and cocoa products. This makes cis-hex-3-enoic acid a potential biomarker for the consumption of these food products. Cis-hex-3-enoic acid is a 3-hexenoic acid having the cis configuration. |
|---|---|
| CAS No. | 1775-43-5 |
| Molecular Formula | C6H10O2 |
| Molecular Weight | 114.14 g/mol |
| IUPAC Name | (Z)-hex-3-enoic acid |
| Standard InChI | InChI=1S/C6H10O2/c1-2-3-4-5-6(7)8/h3-4H,2,5H2,1H3,(H,7,8)/b4-3- |
| Standard InChI Key | XXHDAWYDNSXJQM-ARJAWSKDSA-N |
| Isomeric SMILES | CC/C=C\CC(=O)O |
| SMILES | CCC=CCC(=O)O |
| Canonical SMILES | CCC=CCC(=O)O |
| Melting Point | 12°C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator